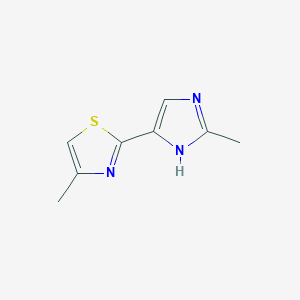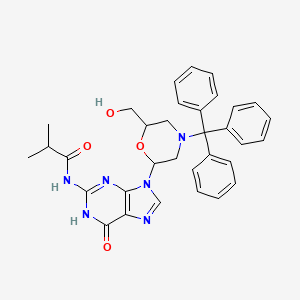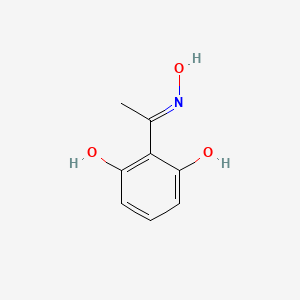
2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)isonicotinamide is a chemical compound with the CAS Number: 649699-62-7. It has a molecular weight of 261.11 . The IUPAC name for this compound is N’-(2,6-dichloroisonicotinoyl)-N,N-dimethylguanidine .
Molecular Structure Analysis
The molecular formula of this compound is C9H10Cl2N4O . The average mass is 261.108 Da and the monoisotopic mass is 260.023163 Da .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More detailed physical and chemical properties could not be found in the web search results.Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-Dichloro-N-(N,N-dimethylcarbamimidoyl)isonicotinamide involves the reaction of 2,6-dichloroisonicotinic acid with N,N-dimethylcarbamimidoyl chloride in the presence of a base to form the corresponding N,N-dimethylcarbamimidoyl ester. This ester is then hydrolyzed to yield the target compound.", "Starting Materials": [ "2,6-dichloroisonicotinic acid", "N,N-dimethylcarbamimidoyl chloride", "Base (e.g. triethylamine)", "Solvent (e.g. dichloromethane)", "Water" ], "Reaction": [ "Step 1: Dissolve 2,6-dichloroisonicotinic acid in a solvent such as dichloromethane.", "Step 2: Add N,N-dimethylcarbamimidoyl chloride to the reaction mixture.", "Step 3: Add a base such as triethylamine to the reaction mixture to catalyze the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable solvent such as ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 9: Purify the crude product by recrystallization from a suitable solvent such as ethanol." ] } | |
Número CAS |
649699-62-7 |
Fórmula molecular |
C9H10Cl2N4O |
Peso molecular |
261.1 g/mol |
Nombre IUPAC |
2,6-dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H10Cl2N4O/c1-15(2)9(12)14-8(16)5-3-6(10)13-7(11)4-5/h3-4H,1-2H3,(H2,12,14,16) |
Clave InChI |
ONSSIMJINPLRLY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=N)NC(=O)C1=CC(=NC(=C1)Cl)Cl |
SMILES canónico |
CN(C)C(=N)NC(=O)C1=CC(=NC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)
![N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide](/img/structure/B1436852.png)


![N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436855.png)



![N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436863.png)

